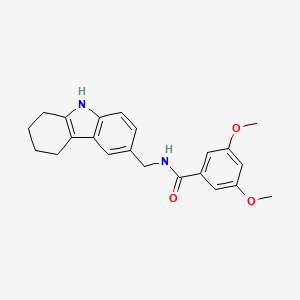

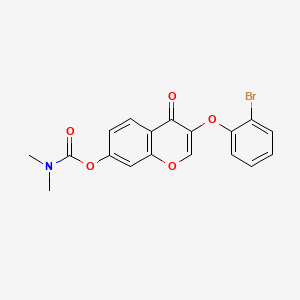

![molecular formula C13H18BrNO3 B2521210 tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate CAS No. 1798003-45-8](/img/structure/B2521210.png)

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is a carbamate derivative, which is a class of organic compounds that are esters of carbamic acid. Carbamates are known for their diverse applications, including their use as insecticides, herbicides, and pharmaceuticals. The tert-butyl group attached to the nitrogen of the carbamate indicates that this compound is likely to have increased steric bulk compared to other carbamates, which could influence its reactivity and physical properties.

Synthesis Analysis

The synthesis of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is not directly described in the provided papers. However, similar tert-butyl carbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis method involves a three-step process including acylation, nucleophilic substitution, and reduction, which could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

While the molecular structure of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate is not specifically analyzed in the provided papers, studies on related carbamates have been conducted using density functional theory (DFT) to calculate optimized geometric parameters and vibrational frequencies . These computational methods could be applied to the compound of interest to predict its molecular structure and properties.

Chemical Reactions Analysis

The chemical reactivity of tert-butyl carbamates can be inferred from the literature. For instance, tert-butyl carbamates have been used as building blocks in organic synthesis, reacting with organometallics to give N-(Boc)hydroxylamines . The enzymatic kinetic resolution of tert-butyl phenylcarbamates has also been studied, indicating that these compounds can undergo biocatalytic transformations . The metabolism of similar compounds in insects and mice involves hydroxylation of the tert-butyl and N-methyl groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate can be deduced from studies on related compounds. For example, tert-butyl carbamates have been shown to exhibit good solubility in common organic solvents . The cytotoxicity of a methylcarbamate derivative of butylated hydroxytoluene (BHT) has been compared to BHT itself, suggesting that the introduction of a carbamate group can significantly alter the biological activity of a compound . Additionally, the vibrational frequency analysis of tert-butyl carbamates can provide insights into their stability and reactivity .

Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Fate of MTBE

Research on MTBE, a compound structurally related to the requested chemical, reveals significant insights into its environmental behavior and fate. Studies indicate that MTBE has a high solubility in water and a low potential for biodegradation under anaerobic conditions, making it a persistent pollutant in groundwater and surface water. Its presence in the environment has prompted research into its degradation pathways and the development of remediation strategies. The environmental behavior and fate of MTBE have been comprehensively reviewed, highlighting its impacts and the need for effective management strategies to mitigate its presence in aquatic systems (Squillace et al., 1997).

Decomposition and Bioremediation

Advanced oxidation processes and bioremediation have been explored as methods to decompose MTBE. The application of radio frequency (RF) plasma reactors for the decomposition of MTBE demonstrates the feasibility of using advanced technologies to reduce MTBE concentration in contaminated environments. This approach offers a potential pathway for the decomposition and conversion of MTBE into less harmful substances, providing insights into the development of effective treatment strategies for similar chemicals (Hsieh et al., 2011).

Eigenschaften

IUPAC Name |

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15(4)8-9-6-5-7-10(14)11(9)16/h5-7,16H,8H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCNBUZVNYGAUFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC1=C(C(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(3-bromo-2-hydroxyphenyl)methyl]-N-methylcarbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

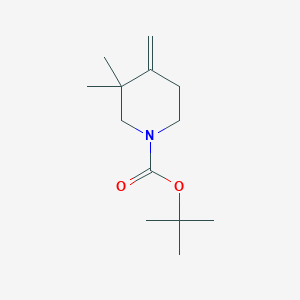

![1-methyl-3-(2-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2521129.png)

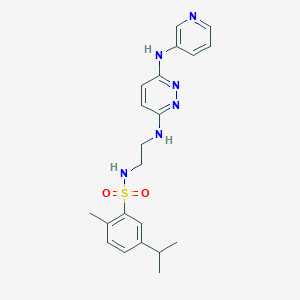

![N,N-Dimethyl-6-[4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]pyridazin-3-amine](/img/structure/B2521132.png)

![N-[4-bromo-2-[[(2-hydrazinyl-2-oxoethyl)amino]-phenylmethyl]phenyl]benzamide](/img/structure/B2521133.png)

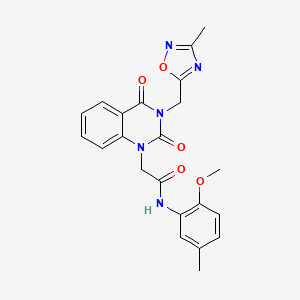

![4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B2521135.png)

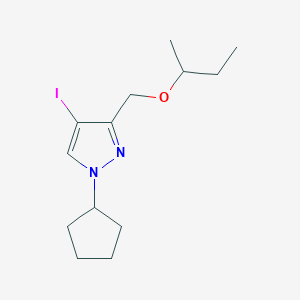

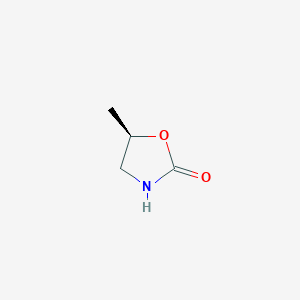

![2-[(3-methoxyphenoxy)methyl]-4-methyl-1H-benzimidazole](/img/structure/B2521142.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-N'-(2-phenylethyl)urea](/img/structure/B2521143.png)